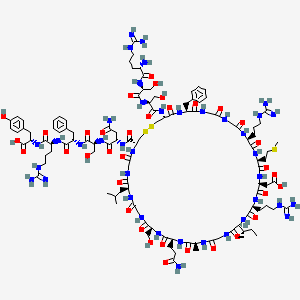
Anaritida
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’anaritide, également connu sous le nom de peptide natriurétique auriculaire humain [102-126], est un analogue synthétique du peptide natriurétique auriculaire. Il s’agit d’une hormone peptidique impliquée dans la régulation de la pression artérielle et de l’équilibre hydrique. L’anaritide mime l’activité biologique du peptide natriurétique auriculaire naturel, qui est produit par le cœur .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’anaritide est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l’utilisation de groupes protecteurs pour éviter les réactions secondaires indésirables et l’utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .
Méthodes de production industrielle : La production industrielle de l’anaritide suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés, qui permettent une production efficace et à haut débit de peptides. La purification du peptide synthétisé est réalisée par des techniques telles que la chromatographie liquide haute performance .
Analyse Des Réactions Chimiques
Types de réactions : L’anaritide subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide afin d’améliorer sa stabilité, son activité ou sa biodisponibilité.
Réactifs et conditions courants :
Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou l’iode peuvent être utilisés pour introduire des ponts disulfure entre les résidus de cystéine, stabilisant ainsi la structure du peptide.
Réduction : Des agents réducteurs comme le dithiothréitol peuvent briser les ponts disulfure, permettant l’étude de la forme réduite du peptide.
Substitution : Les résidus d’acides aminés peuvent être substitués à l’aide de réactifs spécifiques pour modifier les propriétés du peptide.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec une stabilité accrue, une activité modifiée ou une biodisponibilité améliorée. Ces modifications sont essentielles pour les applications thérapeutiques du peptide .
Applications De Recherche Scientifique
L’anaritide a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :
Chimie : L’anaritide sert de peptide modèle pour l’étude des techniques de synthèse, de modification et de purification des peptides.
Biologie : Il est utilisé pour étudier les rôles physiologiques des peptides natriurétiques dans la régulation de la pression artérielle, de l’équilibre hydrique et de la fonction cardiovasculaire.
Médecine : L’anaritide a été exploré comme traitement potentiel pour des affections telles que la nécrose tubulaire aiguë, l’insuffisance cardiaque et le syndrome néphrotique.
Mécanisme D'action
L’anaritide exerce ses effets en se liant aux récepteurs des peptides natriurétiques, principalement le récepteur des peptides natriurétiques-A. Cette liaison active l’activité guanylate cyclase du récepteur, conduisant à la production de monophosphate de guanosine cyclique. Le monophosphate de guanosine cyclique médiatise divers effets physiologiques, notamment la vasodilatation, la natriurèse et la diurèse. Ces actions contribuent à la régulation de la pression artérielle et de l’équilibre hydrique .
Composés similaires :
Nesiritide : Un analogue synthétique du peptide natriurétique cérébral, utilisé pour traiter l’insuffisance cardiaque décompensée aiguë.
Carperitide : Une forme recombinante du peptide natriurétique auriculaire humain, utilisée au Japon pour traiter l’insuffisance cardiaque.
Comparaison : L’anaritide, la nesiritide et la carperitide imitent toutes l’activité des peptides natriurétiques naturels, mais diffèrent par leurs séquences d’acides aminés et leurs applications spécifiques. L’anaritide est unique par sa séquence spécifique et son utilisation principale dans la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
Nesiritide: A synthetic analogue of brain natriuretic peptide, used for treating acute decompensated heart failure.
Carperitide: A recombinant form of human atrial natriuretic peptide, used in Japan for treating heart failure.
Comparison: Anaritide, nesiritide, and carperitide all mimic the activity of natural natriuretic peptides but differ in their amino acid sequences and specific applications. Anaritide is unique in its specific sequence and its primary use in research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H175N39O35S3/c1-7-56(4)88-107(184)132-46-83(160)133-57(5)89(166)137-66(30-31-80(114)157)96(173)147-74(49-152)93(170)131-47-85(162)135-68(38-55(2)3)91(168)130-48-86(163)136-78(105(182)143-71(42-81(115)158)100(177)148-76(51-154)102(179)142-70(40-59-20-12-9-13-21-59)99(176)138-64(24-16-35-126-111(120)121)95(172)145-73(108(185)186)41-60-26-28-61(156)29-27-60)53-188-189-54-79(150-104(181)77(52-155)149-103(180)75(50-153)146-90(167)62(113)22-14-33-124-109(116)117)106(183)141-69(39-58-18-10-8-11-19-58)92(169)129-44-82(159)128-45-84(161)134-63(23-15-34-125-110(118)119)94(171)140-67(32-37-187-6)97(174)144-72(43-87(164)165)101(178)139-65(98(175)151-88)25-17-36-127-112(122)123/h8-13,18-21,26-29,55-57,62-79,88,152-156H,7,14-17,22-25,30-54,113H2,1-6H3,(H2,114,157)(H2,115,158)(H,128,159)(H,129,169)(H,130,168)(H,131,170)(H,132,184)(H,133,160)(H,134,161)(H,135,162)(H,136,163)(H,137,166)(H,138,176)(H,139,178)(H,140,171)(H,141,183)(H,142,179)(H,143,182)(H,144,174)(H,145,172)(H,146,167)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,164,165)(H,185,186)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXOSWNDXOOHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H175N39O35S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2724.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

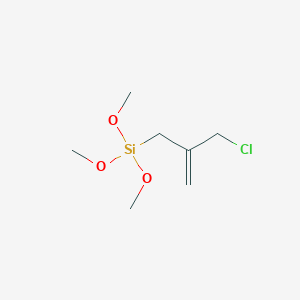



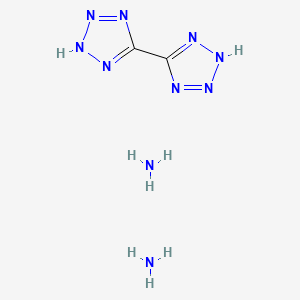
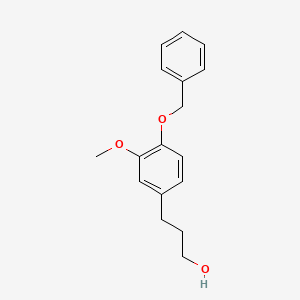
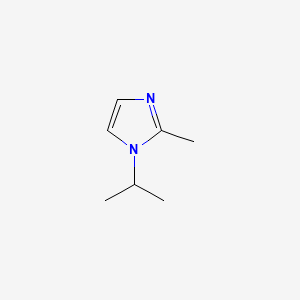



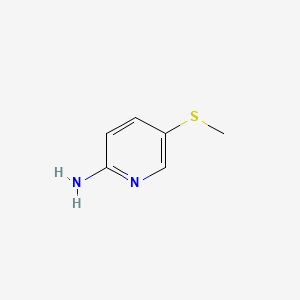
![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

